N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes both cyclohexene and cyclohexyl groups
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-cyclohexyl-2-hydroxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c21-16(15-9-5-2-6-10-15)13-20-18(23)17(22)19-12-11-14-7-3-1-4-8-14/h7,15-16,21H,1-6,8-13H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIHCMGILJODIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NCCC2=CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide typically involves the following steps:
Formation of the Cyclohexene Derivative: The initial step involves the preparation of the cyclohexene derivative through the hydrogenation of benzene or the dehydrogenation of cyclohexane.
Alkylation: The cyclohexene derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Oxalamide Formation: The final step involves the reaction of the alkylated cyclohexene with oxalyl chloride and a suitable amine to form the oxalamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the cyclohexene ring.
Reduction: Reduction reactions can be used to convert the cyclohexene ring to a cyclohexane ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethyl or hydroxyethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Typically results in the formation of cyclohexane derivatives.
Substitution: Can yield a variety of substituted oxalamides.
Scientific Research Applications
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a drug candidate due to its unique structural features.
Materials Science: Used in the development of novel polymers and materials with specific properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclohexene and cyclohexyl groups may facilitate binding to hydrophobic pockets, while the oxalamide moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the cyclohexyl group, which may affect its binding properties and reactivity.
N1-(2-(cyclohexyl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide: Contains a fully saturated cyclohexyl group instead of the cyclohexene group, potentially altering its chemical behavior.
Uniqueness
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide is unique due to the presence of both cyclohexene and cyclohexyl groups, which confer distinct chemical and physical properties. This dual functionality can enhance its versatility in various applications compared to similar compounds.
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H30N2O3
- Molecular Weight : 322.4 g/mol
- CAS Number : 1351620-76-2
The compound features both cyclohexene and cyclohexyl groups, contributing to its unique reactivity and potential interactions with biological targets. The oxalamide functional group is known for influencing biological activity, particularly in drug design.
Preliminary research indicates that this compound may exhibit various biological activities, including:
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : The structural motifs present in this compound suggest a possible role in pain management, likely by interacting with pain receptors or pathways.
- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.
Case Studies
-
Study on Anti-inflammatory Activity :
- A study evaluated the anti-inflammatory effects of oxalamide derivatives, including this compound. Results indicated significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
-
Analgesic Activity Assessment :
- Another investigation focused on the analgesic properties of similar compounds. The findings revealed that the compound could reduce pain responses in animal models, indicating its potential as a non-opioid analgesic agent.
-
Antioxidant Capacity Evaluation :
- Research assessing the antioxidant capacity of various oxalamides demonstrated that the compound effectively scavenged free radicals in biochemical assays, supporting its role in mitigating oxidative stress-related conditions.
Summary of Biological Activities
| Activity Type | Evidence | Potential Applications |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines in vitro | Treatment of inflammatory diseases |
| Analgesic | Reduced pain responses in animal models | Non-opioid pain management |
| Antioxidant | Scavenging of free radicals | Protection against oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
